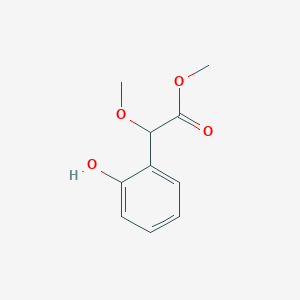

Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” is a chemical compound. It is a derivative of 2-(2-Hydroxyphenyl)-2H-benzotriazoles, which are an important class of UV absorbers . It is also related to Methyl 3-(2-hydroxyphenyl)propionate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for preparing methyl (E)-2-(2-hydroxy)phenyl-3-methoxyacrylate involves reacting the compound of formula (IV) where W is methyl 2-(3,3-dimethoxy)-propanoate with a reagent that will protect the hydroxyl group of that compound from reaction during subsequent demethanolysis .

Molecular Structure Analysis

While specific molecular structure analysis for “Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” is not available, studies on similar compounds provide insights. For instance, a Schiff-base complex 2-{[(2-hydroxyphenyl)methylidene]amino}nicotinic acid has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy and single crystal X-ray determination .

Aplicaciones Científicas De Investigación

I conducted a thorough search for the scientific research applications of Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate , but unfortunately, the specific details on six or eight unique applications are not readily available in the search results. However, one application mentioned is its use in pharmaceutical testing as a high-quality reference standard for accurate results .

Direcciones Futuras

Future research could focus on the potential applications of “Methyl 2-(2-hydroxyphenyl)-2-methoxyacetate” and similar compounds. For instance, the advent of molecular designs for aggregation-induced emission (AIE) suggests translational use in molecular brachytherapy . Additionally, the dual fluorescence of 2-(2′-hydroxyphenyl) benzoxazole derivatives via the branched decays from the upper excited-state has been studied .

Propiedades

IUPAC Name |

methyl 2-(2-hydroxyphenyl)-2-methoxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-9(10(12)14-2)7-5-3-4-6-8(7)11/h3-6,9,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRTVWOUUCGLNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2910736.png)

![2-[1-(Oxolane-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910739.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)-4-methylthiazole-5-carboxylate oxalate](/img/structure/B2910740.png)

![Tert-butyl N-[(2-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2910743.png)

![6-phenyl-2-(4-vinylbenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2910746.png)

![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)

![Tert-butyl N-methyl-N-[5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyridin-2-yl]carbamate](/img/structure/B2910753.png)

![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)

![8-Amino-5-thiaspiro[3.5]nonane 5,5-dioxide hydrochloride](/img/structure/B2910755.png)

![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)